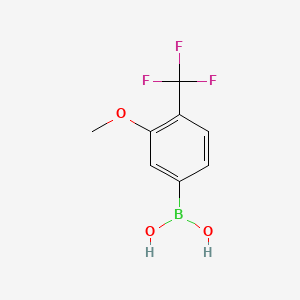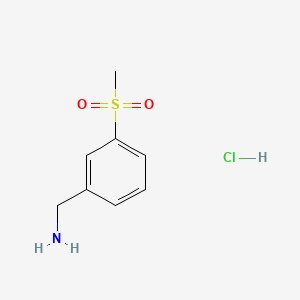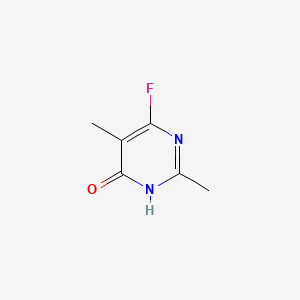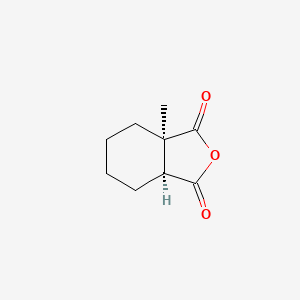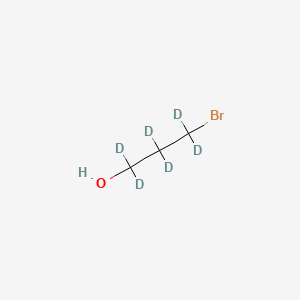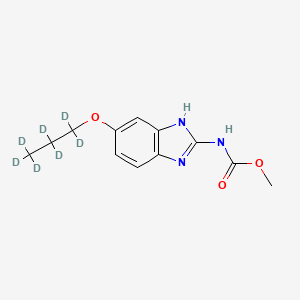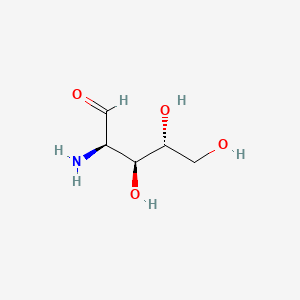
N-Despropargyl N-(2-Chloroallyl) Rasagiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Despropargyl N-(2-Chloroallyl) Rasagiline is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.70 g/mol . This compound is a derivative of Rasagiline, which is known for its use in the treatment of Parkinson’s disease. This compound is primarily used in neurological research and as an analytical standard .
准备方法
The synthesis of N-Despropargyl N-(2-Chloroallyl) Rasagiline involves several steps. One common method includes the reaction of Rasagiline with 2-chloroallyl chloride under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as using continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
N-Despropargyl N-(2-Chloroallyl) Rasagiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-Despropargyl N-(2-Chloroallyl) Rasagiline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurological research.
Medicine: As a derivative of Rasagiline, it is investigated for its potential therapeutic effects and mechanisms of action in treating neurological disorders.
作用机制
The mechanism of action of N-Despropargyl N-(2-Chloroallyl) Rasagiline is similar to that of Rasagiline. It acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders like Parkinson’s disease . The molecular targets and pathways involved include the MAO enzyme and the dopaminergic pathways in the central nervous system.
相似化合物的比较
N-Despropargyl N-(2-Chloroallyl) Rasagiline can be compared with other similar compounds, such as:
Rasagiline: The parent compound, used in the treatment of Parkinson’s disease.
Selegiline: Another MAO inhibitor used for similar therapeutic purposes.
Safinamide: A reversible MAO inhibitor with additional mechanisms of action, including inhibition of glutamate release.
属性
CAS 编号 |
1175018-73-1 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC 名称 |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2/t12-/m1/s1 |
InChI 键 |
VMSMHLATUDKJLI-GFCCVEGCSA-N |
手性 SMILES |
C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl |
SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl |
规范 SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl |
同义词 |
(1R)-N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


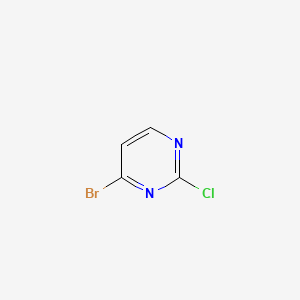
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
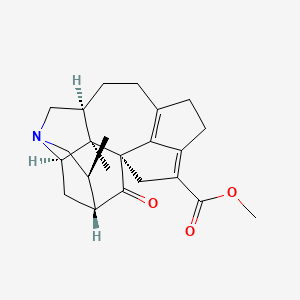
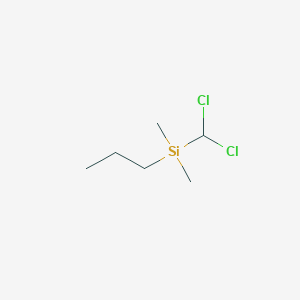
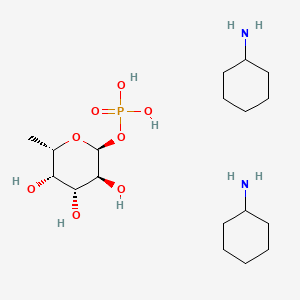
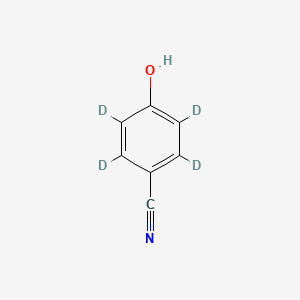
![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)
